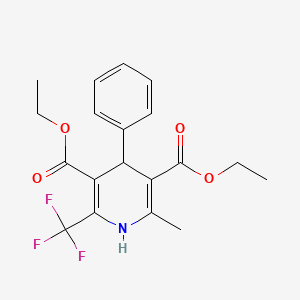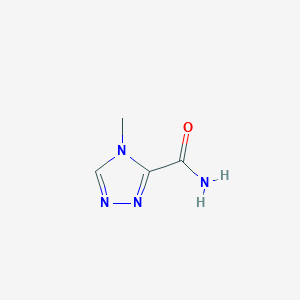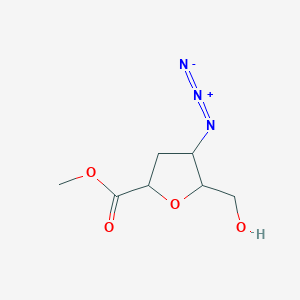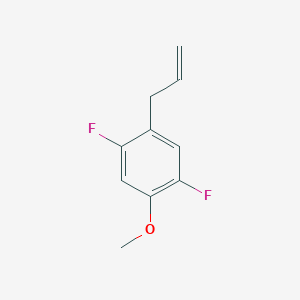
Diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their extensive use in medicinal chemistry, particularly as calcium channel blockers. These compounds exhibit a wide range of biological activities, including antihypertensive, anti-inflammatory, and antitumor properties .
Métodos De Preparación
The synthesis of diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, a multi-component reaction that combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent . Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using catalysts or alternative solvents .
Análisis De Reacciones Químicas
Diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, leading to a decrease in intracellular calcium levels. This action results in the relaxation of smooth muscle cells, particularly in the cardiovascular system, thereby reducing blood pressure . The molecular targets include L-type calcium channels, which are responsible for the excitation-contraction coupling in cardiac and smooth muscle .
Comparación Con Compuestos Similares
Diethyl 2-methyl-4-phenyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other 1,4-dihydropyridine derivatives such as:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.
The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its biological activity and metabolic stability .
Propiedades
Fórmula molecular |
C19H20F3NO4 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
diethyl 2-methyl-4-phenyl-6-(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H20F3NO4/c1-4-26-17(24)13-11(3)23-16(19(20,21)22)15(18(25)27-5-2)14(13)12-9-7-6-8-10-12/h6-10,14,23H,4-5H2,1-3H3 |
Clave InChI |
LUIHYSHVSUVCOQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OCC)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-YL)propan-2-OL](/img/structure/B13911319.png)
![1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene](/img/structure/B13911327.png)
![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)



![N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine](/img/structure/B13911368.png)







